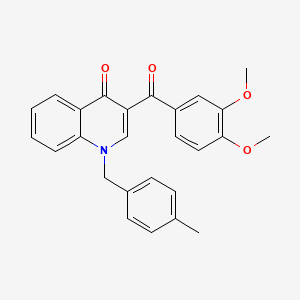

3-(3,4-dimethoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

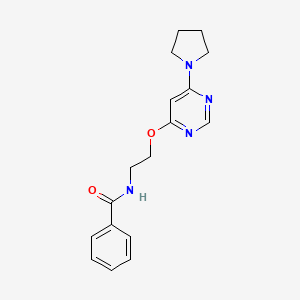

The compound "3-(3,4-dimethoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse pharmacological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives involves cyclization reactions and has been shown to produce compounds with potent inhibitory activity against cAMP hydrolysis by human platelet phosphodiesterase and platelet aggregation . Similarly, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was achieved through cyclization of phenylethylaminophtalides with polyphosphoric acid . These methods often employ polyphosphoric acid as a catalyst and solvent, indicating a preference for acidic conditions in the cyclization steps of quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. Theoretical studies, such as those using DFT hybrid methods, can provide insights into the reactivity of these molecules. For example, local reactivity descriptors like Fukui functions have been calculated to understand the behavior of dimethoxy-dihydroquinolinones during demethoxylation reactions .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including Friedel-Crafts acylation, which is a key step in synthesizing compounds like 9,10-dimethoxybenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one . These reactions are crucial for introducing different functional groups into the quinoline structure, thereby altering its chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and reactivity. For instance, Schiff bases derived from quinazolinones have been synthesized and shown to possess significant anti-bacterial and anti-fungal activities . Additionally, quinazolin derivatives have been characterized and evaluated for their antioxidant potential, demonstrating the importance of structural modifications in determining the properties of these compounds .

科学的研究の応用

Anti-Tubercular Activity

A series of 4-anilinoquinolines and 4-anilinoquinazolines, including compounds with structures closely related to 3-(3,4-dimethoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds, particularly 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated significant anti-tubercular activity with minimal toxicity, indicating their potential for further development as tuberculosis treatments (Asquith et al., 2019).

Cancer Therapy

Research into quinoline- and quinazoline-based kinase inhibitors of the epidermal growth factor receptor (EGFR) has shown varying degrees of success in targeting non-small cell lung cancer (NSCLC) and chordomas. Specifically, compounds such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine have been identified as potent inhibitors of the UCH-2 chordoma cell line, demonstrating the potential of these compounds in cancer therapy (Asquith et al., 2019).

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with this compound, have been synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds exhibited potent cytotoxicity, highlighting the potential for the development of new anticancer drugs (Deady et al., 2003).

Aza-Michael Addition in Synthesis

A study presented a novel one-pot synthesis method for 3-carbonyl-4-quinolone derivatives via Cu-catalyzed aza-Michael addition, showcasing the versatility of quinoline derivatives in organic synthesis and potential pharmaceutical applications (Kang et al., 2018).

特性

IUPAC Name |

3-(3,4-dimethoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)15-27-16-21(26(29)20-6-4-5-7-22(20)27)25(28)19-12-13-23(30-2)24(14-19)31-3/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGRZECKNQERCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)